1-Methoxy-8-chlorophenazine
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Overview
Description
1-Methoxy-8-chlorophenazine is a chemical compound with the molecular formula C13H9ClN2O. It belongs to the phenazine class of compounds, which are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The structure of this compound includes a phenazine core with a methoxy group at the first position and a chlorine atom at the eighth position.
Preparation Methods
The synthesis of 1-Methoxy-8-chlorophenazine can be achieved through several methods:
Wohl-Aue Reaction: This method involves the condensation of o-nitroanisole with p-chloroaniline, followed by cyclization and reduction steps.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene derivatives with appropriate substituents.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of diphenylamines with suitable aryl halides.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxy-8-chlorophenazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Methoxy-8-chlorophenazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-8-chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death . This property makes it useful in photodynamic therapy for cancer treatment. The compound can also bind to DNA and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
1-Methoxy-8-chlorophenazine can be compared with other phenazine derivatives:
Pyocyanin: A natural phenazine with antimicrobial properties.
Clofazimine: A synthetic phenazine used as an antituberculosis agent.
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H9ClN2O |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
8-chloro-1-methoxyphenazine |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-4-2-3-10-13(12)16-11-7-8(14)5-6-9(11)15-10/h2-7H,1H3 |
InChI Key |
FGAMSQGWUFNXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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